molecular formula C22H19N3O B14142052 3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one CAS No. 849030-83-7

3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one

Cat. No.: B14142052
CAS No.: 849030-83-7
M. Wt: 341.4 g/mol
InChI Key: KIQRBVIWYWDOMD-UHFFFAOYSA-N
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Description

3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one is an organic compound with a complex structure that includes a quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one typically involves the reaction of 4-methylaniline with benzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with o-phenylenediamine under acidic conditions to yield the desired quinoxaline derivative. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoxaline-2,3-dione derivatives.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.

Medicine

In medicinal chemistry, this compound is explored for its potential as an anticancer agent. Its ability to interfere with cellular processes and induce apoptosis in cancer cells is of significant interest.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to downstream effects on cellular processes. In the case of its anticancer activity, the compound induces apoptosis by disrupting mitochondrial function and activating caspase pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-chloroanilino)-phenylmethyl]-1H-quinoxalin-2-one
  • 3-[(4-bromoanilino)-phenylmethyl]-1H-quinoxalin-2-one
  • 3-[(4-fluoroanilino)-phenylmethyl]-1H-quinoxalin-2-one

Uniqueness

Compared to its analogs, 3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one exhibits unique properties due to the presence of the methyl group on the aniline ring. This methyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its halogenated counterparts.

Properties

CAS No.

849030-83-7

Molecular Formula

C22H19N3O

Molecular Weight

341.4 g/mol

IUPAC Name

3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C22H19N3O/c1-15-11-13-17(14-12-15)23-20(16-7-3-2-4-8-16)21-22(26)25-19-10-6-5-9-18(19)24-21/h2-14,20,23H,1H3,(H,25,26)

InChI Key

KIQRBVIWYWDOMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(C2=CC=CC=C2)C3=NC4=CC=CC=C4NC3=O

solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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